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Overview
Description
LTX-109 is a novel antimicrobial agent primarily used for nasal decolonization of methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It is a broad-spectrum, fast-acting bactericidal drug that causes membrane disruption and cell lysis, making it effective against a variety of bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
LTX-109 is synthesized through a series of peptide bond formations. The compound is a tripeptide that includes L-arginine, L-tryptophan, and 2-phenylethyl amide. The synthesis involves the coupling of these amino acids using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of LTX-109 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
LTX-109 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original state.
Substitution: LTX-109 can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can revert these dimers to monomers .
Scientific Research Applications
LTX-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilms.
Medicine: Explored as a topical treatment for nasal decolonization of Staphylococcus aureus, including methicillin-resistant strains.
Mechanism of Action
LTX-109 exerts its effects by binding to negatively charged membrane components on bacterial cells. This binding disrupts the membrane integrity, leading to cell lysis and death. The compound mimics the effects of natural antimicrobial peptides, which are part of the innate immune system. This mechanism is not associated with cross-resistance and has a low propensity for the development of resistance .
Comparison with Similar Compounds
Similar Compounds
Brilacidin: Another antimicrobial peptide mimetic with similar membrane-disrupting properties.
Murepavadin: A peptidomimetic that targets the outer membrane of Gram-negative bacteria.
Lytixar: A synthetic antimicrobial peptide with a similar mechanism of action .
Uniqueness
LTX-109 is unique due to its broad-spectrum activity and rapid bactericidal action. Unlike some other antimicrobial agents, it has a low propensity for resistance development, making it a promising candidate for treating infections caused by resistant bacterial strains .
Properties
CAS No. |
1166254-80-3 |
---|---|
Molecular Formula |
C43H69N11O3 |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide |
InChI |
InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1 |
InChI Key |
ZVOYWSKEBVVLGW-ZDCRTTOTSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
1166254-80-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LTX 109 LTX-109 LTX109 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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